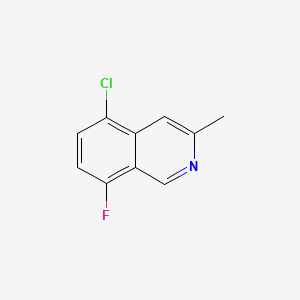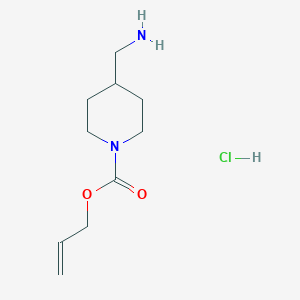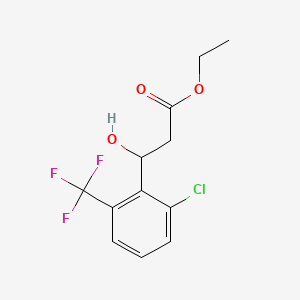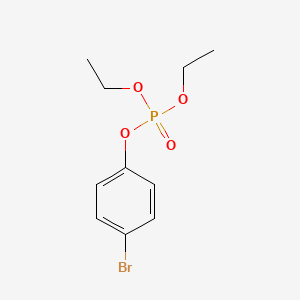![molecular formula C21H40O6 B15332245 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate is a complex organic compound that features a dioxolane ring, a hydroxypropyl group, and a dodecanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable dodecanoate ester under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the ester group results in alcohols.
科学的研究の応用
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and hydroxypropyl group are key functional groups that enable the compound to interact with enzymes and receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but lacks the ester and hydroxypropyl groups.
Glycerol formal: Contains a similar dioxolane ring but differs in the substitution pattern and functional groups.
Spiropyrans: Feature a dioxolane ring but have different applications and properties.
Uniqueness
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate is unique due to its combination of a dioxolane ring, hydroxypropyl group, and dodecanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C21H40O6 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C21H40O6/c1-4-5-6-7-8-9-10-11-12-13-20(23)25-15-18(22)14-24-16-19-17-26-21(2,3)27-19/h18-19,22H,4-17H2,1-3H3 |
InChIキー |
DYJKIDNOYQQFOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COCC1COC(O1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)





![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)







